3-Fluorophthalic acid

Catalog No.
S702544
CAS No.
1583-67-1
M.F
C8H5FO4
M. Wt
184.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorophthalic acid

CAS Number

1583-67-1

Product Name

3-Fluorophthalic acid

IUPAC Name

3-fluorophthalic acid

Molecular Formula

C8H5FO4

Molecular Weight

184.12 g/mol

InChI

InChI=1S/C8H5FO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)

InChI Key

BBCQSMSCEJBIRD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)C(=O)O

Synthesis and Characterization:

3-Fluorophthalic acid is an aromatic carboxylic acid with the chemical formula C₈H₅FO₄. It is a white crystalline solid that can be synthesized through various methods, including the fluorination of phthalic acid or the oxidation of 3-fluoromethylbenzene [, ]. Researchers use various techniques to characterize 3-fluorophthalic acid, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Applications:

  • Organic synthesis: 3-Fluorophthalic acid can be used as a building block for the synthesis of other complex molecules, such as pharmaceuticals and functional materials [, ].
  • Medicinal chemistry: Due to the presence of the fluorine atom, 3-fluorophthalic acid may exhibit unique properties that could be beneficial in drug development []. However, more research is required to understand its potential therapeutic effects.
  • Material science: Researchers are investigating the use of 3-fluorophthalic acid in the development of new materials with specific properties, such as polymers and liquid crystals [, ].

3-Fluorophthalic acid is an aromatic carboxylic acid with the chemical formula C₈H₅FO₄. It features a fluorine atom positioned at the meta position relative to the carboxylic acid groups on the phthalic acid structure. This compound is known for its unique properties, which arise from the presence of the fluorine atom, influencing its reactivity and biological activity. The molecular structure includes two carboxylic acid functional groups (-COOH) and one fluorine substituent, contributing to its potential applications in various fields such as pharmaceuticals and materials science .

Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide.
  • Reduction: Can be reduced to form corresponding alcohols or aldehydes.
  • Halogenation: The presence of the fluorine atom can facilitate further halogenation reactions under certain conditions.

Additionally, it can undergo hydrolysis when treated with inorganic acids, leading to the formation of various derivatives and other functionalized compounds .

Several methods have been developed for synthesizing 3-fluorophthalic acid:

  • Hydrolysis of 3-Fluorophthalic Nitrile: This method involves treating 3-fluorophthalic nitrile with aqueous inorganic acids, yielding 3-fluorophthalic acid as a product. This process is efficient and widely referenced in patent literature .
  • Oxidation Reactions: Various oxidation techniques can convert suitable precursors into 3-fluorophthalic acid, including the use of oxidizing agents like sodium hypochlorite .
  • Direct Fluorination: Fluorination of phthalic anhydride or phthalic acid using fluorinating agents may also yield 3-fluorophthalic acid.

These methods highlight the versatility in synthesizing this compound while emphasizing the importance of reaction conditions in determining yield and purity.

3-Fluorophthalic acid finds applications across multiple domains:

  • Pharmaceuticals: It serves as an intermediate in synthesizing various drugs and biologically active compounds.
  • Materials Science: Utilized in producing polymers and resins due to its ability to modify material properties.
  • Dyes and Pigments: Its derivatives can be used in dye formulations, enhancing color stability and vibrancy.
  • Agricultural Chemicals: Potential use in developing agrochemicals owing to its biological activity.

These applications underscore its significance in both industrial and research settings .

Several compounds exhibit structural similarities to 3-fluorophthalic acid. Here are a few notable examples:

Compound NameChemical FormulaKey Characteristics
Phthalic AcidC₈H₆O₄No fluorine substituent; widely used in plastics.
4-Fluorophthalic AcidC₈H₅F O₄Fluorine at para position; different reactivity profile.
2-Fluorophthalic AcidC₈H₅F O₄Fluorine at ortho position; distinct physical properties.
3-Fluorobenzoic AcidC₇H₅FO₂Simplified structure; used in organic synthesis.

The uniqueness of 3-fluorophthalic acid lies in its specific meta positioning of the fluorine atom relative to the carboxylic groups, which significantly impacts its chemical behavior and potential applications compared to other fluorinated phthalates .

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1583-67-1

Wikipedia

4-Fluorophthalic acid

Dates

Modify: 2023-08-15

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